N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-((4-fluorophenyl)thio)propanamide hydrochloride
Description
This compound is a synthetic small molecule featuring a benzothiazole core fused with a tetrahydrothienopyridine scaffold, a 4-fluorophenylthio substituent, and a propanamide hydrochloride salt. It belongs to a class of apurinic/apyrimidinic endonuclease 1 (APE1) inhibitors, which target DNA repair pathways to sensitize cancer cells to alkylating agents or radiation therapy . APE1 is overexpressed in high-grade gliomas and other malignancies, making its inhibition a strategic approach to enhance chemotherapeutic efficacy . The compound’s structural complexity, including the 6-methyl group on the tetrahydrothienopyridine ring, distinguishes it from analogs and influences its pharmacokinetic (PK) and pharmacodynamic (PD) profiles .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-3-(4-fluorophenyl)sulfanylpropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3OS3.ClH/c1-28-12-10-17-20(14-28)32-24(22(17)23-26-18-4-2-3-5-19(18)31-23)27-21(29)11-13-30-16-8-6-15(25)7-9-16;/h2-9H,10-14H2,1H3,(H,27,29);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GICDQBLXTFTVGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)CCSC5=CC=C(C=C5)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClFN3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-((4-fluorophenyl)thio)propanamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluation, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from benzo[d]thiazole derivatives. The synthetic route often includes the formation of the thieno[2,3-c]pyridine core followed by the introduction of the propanamide moiety. The detailed synthetic pathways and conditions can be found in various studies focusing on similar compounds within this chemical class .
The compound primarily acts as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1), a key enzyme involved in DNA repair processes. This inhibition leads to the potentiation of cytotoxicity in cancer cells when combined with alkylating agents such as methylmethane sulfonate (MMS) and temozolomide (TMZ) .
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits low micromolar activity against APE1. It also shows significant cytotoxic effects in HeLa cell lines, leading to increased accumulation of DNA damage markers when treated with MMS .
Table 1: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| APE1 Inhibition | Low µM activity against APE1 |
| Cytotoxicity | Potentiates effects of MMS and TMZ |
| Cell Line Tested | HeLa |
| Mechanism | Induces hyper-accumulation of AP sites |
Structure-Activity Relationship (SAR)
Research has indicated that modifications to the thieno[2,3-c]pyridine framework influence the biological activity of these compounds. For instance, variations in substituents on the benzo[d]thiazole ring and the propanamide group have been shown to alter potency and selectivity towards APE1 .
Case Studies
A notable study involved a series of analogs derived from N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide. These compounds were evaluated for their ability to inhibit APE1 and showed promising results in enhancing the efficacy of chemotherapeutic agents .
Pharmacokinetics and Toxicology
The pharmacokinetic profile indicates good absorption and distribution in plasma and brain tissues following intraperitoneal administration in animal models. Toxicological assessments have suggested a favorable safety profile at therapeutic doses .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of this compound class exhibit promising anticancer properties. In particular, studies have shown that compounds with similar structures can inhibit apurinic/apyrimidinic endonuclease 1 (APE1), an enzyme that plays a critical role in DNA repair and cancer cell survival. The inhibition of APE1 leads to increased cytotoxicity in cancer cells when combined with alkylating agents like temozolomide .
Case Study: APE1 Inhibition
In a high-throughput screening campaign involving various analogs of N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide, several compounds demonstrated low micromolar activity against APE1. The results indicated that these compounds could significantly enhance the effects of chemotherapeutic agents in HeLa cell lines .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Preliminary studies suggest that its structural components may confer protective effects against neurodegenerative diseases by modulating oxidative stress pathways. This is particularly relevant given the increasing incidence of conditions such as Alzheimer's disease.
Antimicrobial Properties
Emerging research has highlighted the antimicrobial properties of benzothiazole derivatives. The presence of the benzothiazole ring in N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-((4-fluorophenyl)thio)propanamide hydrochloride suggests potential efficacy against various bacterial strains.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the benzothiazole and thieno[2,3-c]pyridine moieties can lead to variations in potency and selectivity for target enzymes.
SAR Insights
| Modification | Effect on Activity |
|---|---|
| Substitution on Benzothiazole | Alters binding affinity to APE1 |
| Variations in Thieno[2,3-c]pyridine | Impact on neuroprotective properties |
| Fluorine Substitution | Enhances lipophilicity and cellular uptake |
Comparison with Similar Compounds
Comparison with Structural Analogs
N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide (Compound 3 in )
- Structural Differences : The 6-isopropyl group replaces the 6-methyl group in the target compound, altering steric bulk and lipophilicity. The acetamide moiety replaces the 3-((4-fluorophenyl)thio)propanamide chain, reducing sulfur content and aromatic interactions.
- Biological Activity :
- APE1 Inhibition : Both compounds exhibit single-digit µM activity against purified APE1 enzyme. However, the 6-methyl derivative shows marginally superior cellular activity in HeLa lysate assays, likely due to enhanced membrane permeability from the smaller methyl group .
- Cytotoxicity Synergy : Both enhance the cytotoxicity of methyl methanesulfonate and temozolomide, but the target compound demonstrates better brain tissue exposure in murine models, attributed to its fluorophenylthio group improving blood-brain barrier penetration .
N-(4-Chloro-2-(pyridin-3-yl)thiazol-5-yl)-N-(prop-2-yn-1-yl)-3-((3,3,3-trifluoropropyl)thio)propanamide ()
- Structural Differences: This compound lacks the benzothiazole-tetrahydrothienopyridine core, instead featuring a pyridinyl-thiazole scaffold and a trifluoropropylthio group.
- However, its primary application is pesticidal, highlighting how sulfur-containing side chains can be repurposed across therapeutic areas .
Comparison with Functional Analogs (APE1 Inhibitors)
Lucanthone and Its Derivatives
- Mechanism : Lucanthone inhibits APE1 by intercalating into DNA and disrupting repair activity. Unlike the target compound, it lacks specificity, also targeting topoisomerase II.
- Efficacy : Lucanthone’s IC₅₀ for APE1 is ~10 µM, comparable to the target compound, but its off-target effects limit clinical utility .
AR03 (Natural Product-derived Inhibitors)
- Source : Chromone glycosides and catechins from Artemisia rupestris ().
- Activity : AR03 analogs show antioxidant and α-glucosidase inhibition but weak APE1 activity (>50 µM), underscoring the superiority of synthetic benzothiazole derivatives in DNA repair targeting .
Pharmacokinetic and Pharmacodynamic Comparisons
Research Implications and Limitations
- Advantages of Target Compound :
- Limitations: Limited data on long-term toxicity and resistance mechanisms. Structural complexity complicates large-scale synthesis compared to simpler analogs like lucanthone.
Q & A
Q. What are common synthetic routes for preparing this compound?
The synthesis typically involves multi-step organic reactions, including:
- Heterocyclic ring formation : The benzo[d]thiazole and tetrahydrothieno[2,3-c]pyridine moieties are constructed via cyclization reactions, often using thioamide precursors or sulfur-containing reagents.
- Thioether linkage : The 4-fluorophenylthio group is introduced via nucleophilic substitution or coupling reactions (e.g., using thiols and activated halides).
- Amide bond formation : The propanamide bridge is synthesized using carbodiimide coupling agents (e.g., EDC/HOBt) to link the thienopyridine and fluorophenylthio moieties .
- Hydrochloride salt formation : The final compound is precipitated as a hydrochloride salt using HCl in a polar solvent .
Q. Which analytical techniques are essential for characterizing this compound?
Key methods include:
- NMR spectroscopy : , , and NMR confirm structural integrity and substitution patterns. For example, the 4-fluorophenylthio group shows distinct shifts near -110 ppm .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] or [M-Cl] ions) with <2 ppm error .
- HPLC purity analysis : Reverse-phase chromatography with UV detection ensures >98% purity .
Q. What biological activities are associated with structurally similar compounds?
Analogues with benzo[d]thiazole or fluorophenylthio groups exhibit:
- Antimicrobial activity : Against Gram-positive bacteria (e.g., S. aureus) via disruption of cell membrane integrity .
- Kinase inhibition : Thienopyridine derivatives target ATP-binding pockets in kinases, relevant in cancer research .
Q. How should this compound be stored to ensure stability?
- Store at 2–8°C in airtight, light-protected containers.
- Use desiccants to prevent hydrolysis of the hydrochloride salt .
Advanced Questions
Q. How can reaction conditions be optimized for improved yield?
- Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., temperature, solvent polarity, catalyst loading). For example, a Central Composite Design (CCD) optimizes coupling reactions by balancing steric and electronic effects .
- Bayesian optimization : Machine learning algorithms predict optimal conditions for multi-step syntheses, reducing trial-and-error experimentation .
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
- Variable-temperature NMR : Identify dynamic processes (e.g., tautomerism) by analyzing peak splitting or coalescence at elevated temperatures .
- Computational modeling : Compare experimental chemical shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to assign ambiguous signals .
Q. What strategies elucidate the compound’s mechanism of action in biological systems?
- Molecular docking : Simulate binding interactions with target proteins (e.g., kinases or bacterial enzymes). For example, docking poses of similar compounds reveal hydrophobic interactions with the 4-fluorophenylthio group .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to validate docking predictions .
Q. How to address tautomerism in spectroscopic analysis?
- Thione-thiol tautomerism : Use NMR to detect thione (C=S, ~200 ppm) vs. thiol (C-SH, ~170 ppm) forms. IR spectroscopy (S-H stretch at ~2550 cm) provides additional confirmation .
- X-ray crystallography : Resolve tautomeric states unambiguously by analyzing bond lengths and angles in the solid state .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
